molecular formula C12H14N2O4 B1304459 1-(4-Nitrophenyl)piperidine-4-carboxylic acid CAS No. 223786-53-6

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B1304459
CAS No.: 223786-53-6
M. Wt: 250.25 g/mol
InChI Key: ZIRBMAVPCZUDTF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a chemical compound that combines a piperidine ring with a nitrophenyl group and a carboxylic acid moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile structure, which allows for various chemical modifications and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring, followed by nitration and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid
  • Isonipecotic acid
  • Piperidine derivatives with various substituents

Uniqueness

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is unique due to its combination of a nitrophenyl group and a piperidine ring, which provides a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound in drug development and organic synthesis .

Biological Activity

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a 4-nitrophenyl group and a carboxylic acid moiety. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity : Research indicates that this compound may inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to enhanced apoptosis in cancer cells. This mechanism positions it as a candidate for anticancer therapies aimed at promoting cell death in tumors while sparing normal cells .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against several viruses, although specific mechanisms remain to be fully elucidated. The compound's ability to interact with viral proteins could lead to inhibition of viral replication .

The biological effects of this compound are believed to stem from its interactions with various molecular targets:

  • Protein Interactions : The nitrophenyl group enhances the compound's binding affinity to proteins involved in apoptotic pathways, potentially leading to the modulation of these pathways in cancer cells.
  • Enzyme Inhibition : It has been observed that the compound can inhibit key enzymes associated with viral replication processes, although further research is necessary to confirm these findings definitively .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis by inhibiting Bcl-2/Bcl-xL
AntiviralPotential inhibition of viral replication
Enzyme InhibitionModulation of key enzymes related to apoptosis

Case Study: Anticancer Activity

In a study evaluating the efficacy of various piperidine derivatives, this compound was shown to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, where the compound's structural features played a crucial role in its activity against specific cancer types.

Case Study: Antiviral Potential

In another investigation focusing on antiviral properties, this compound demonstrated moderate inhibitory effects against influenza A virus. The study highlighted the importance of the nitrophenyl group in enhancing antiviral activity, suggesting that modifications to this part of the molecule could yield more potent derivatives .

Properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRBMAVPCZUDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377610
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-53-6
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (3.84 g, 14.53 mmol) and NaOH (0.87 g, 21.79 mmol) in 15 mL of MeOH and 5 mL of water was stirred at room temperature for 3 hours. The volatiles were removed in vacuo to give 1-(4-nitrophenyl)piperidine-4-carboxylic acid.
Quantity
3.84 g
Type
reactant
Reaction Step One
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The 1-(4-nitrophenyl)piperidine-4-carboxylic acid ethyl ester (2.78 g, 10 mmol) obtained in Example 2(1) was dissolved in ethanol (10 ml), and a 4 N sodium hydroxide aqueous solution (5 ml, 20 mmol) was added thereto. The mixture was refluxed under heat for 1 hour. After cooling to room temperature, water (30 ml) and 2 N hydrochloric acid (10 ml) were added to the mixture, and the precipitate was collected by filtration, thereby obtaining 1-(4-nitrophenyl)piperidine-4-carboxylic acid (2.47 g, 97%) as a yellow solid.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of isonipocotic acid (8.3 g, 64 mmol) in methanol (250 mL) is added tetrabutylammonium hydroxide (40% aqueous solution, 42 mL). Solvents were then removed under reduced pressure. Residual water is removed by azeotropic distillation with toluene. The semisolid tetrabutylammonium isonipecotate is dried under high vacuum. To a solution of tetrabutylammonium isonipecotate (64 mmol) in dimethylsulfoxide (150 mL) is added 4-fluoronitrobenzene (7.5 mL, 71 mmol) and potassium carbonate (9.6 g, 70 mmol). The reaction mixture is heated in a 75° C. oil bath for three hours and then allowed to cool to room temperature. Water is added, followed by concentrated hydrochloric acid to bring the mixture to pH 6. The precipitated material is collected by filtration, washed with acetonitrile, and dried under house vacuum to provide 1-(4-nitrophenyl)piperidine-4-carboxylic acid as a yellow powder (14 g, 88%).
[Compound]
Name
acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
tetrabutylammonium isonipecotate
Quantity
64 mmol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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